N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Overview
Description
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-[2-(4-morpholinyl)ethyl]ethanediamide is a complex organic compound with the molecular formula C22H33N3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-[2-(4-morpholinyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclopentyl and dimethoxyphenyl intermediates, followed by their coupling with the morpholinyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure regulation, and the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-[2-(4-morpholinyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-[2-(4-morpholinyl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-[2-(4-morpholinyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxybenzamide
- N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide
- N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4-dimethoxybenzamide
Uniqueness
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-[2-(4-morpholinyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-28-18-6-5-17(15-19(18)29-2)22(7-3-4-8-22)16-24-21(27)20(26)23-9-10-25-11-13-30-14-12-25/h5-6,15H,3-4,7-14,16H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRYKOYZYLVZAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCCN3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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